1-(Chloromethyl)pyrrolidin-2-one
Overview
Description
1-(Chloromethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with a chloromethyl substituent at the nitrogen atom. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Scientific Research Applications
1-(Chloromethyl)pyrrolidin-2-one has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals, dyes, and pigments.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-(Chloromethyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds . Pyrrolidin-2-one derivatives have been found to possess an affinity for α1-adrenergic receptors . These receptors play a crucial role in the cardiovascular system, controlling the contraction of smooth muscles and the release of neurotransmitters.
Mode of Action
Given its structural similarity to other pyrrolidin-2-one derivatives, it is likely that it interacts with its targets, such as α1-adrenergic receptors, leading to changes in cellular signaling pathways .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects
Pharmacokinetics
The physicochemical properties of pyrrolidin-2-one derivatives suggest that they may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with pyrrolidin-2-one derivatives . These effects could include changes in cellular signaling, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)pyrrolidin-2-one can be synthesized through several methods:
Amination and Cyclization: Functionalized acyclic substrates can undergo amination and cyclization to form the pyrrolidin-2-one ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidin-2-one.
Ring Expansion: β-lactams or cyclopropylamides can be expanded to form pyrrolidin-2-one.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic or electrochemical reduction of succinimide, carbonylation of allylamine, hydrogenation of succinonitrile under hydrolytic conditions, or reaction of maleic or succinic anhydride in aqueous ammonia with palladium-ruthenium catalysts .
Chemical Reactions Analysis
1-(Chloromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the lactam ring can lead to the formation of pyrrolidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Major Products:
- Substitution reactions yield various substituted pyrrolidin-2-one derivatives.
- Oxidation reactions produce carboxylic acids or other oxidized products.
- Reduction reactions result in pyrrolidine derivatives.
Comparison with Similar Compounds
1-(Chloromethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Lacks the chloromethyl group, resulting in different reactivity and applications.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group, leading to distinct chemical properties and uses.
Uniqueness: The presence of the chloromethyl group in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. This unique feature distinguishes it from other similar compounds and broadens its range of applications.
Properties
IUPAC Name |
1-(chloromethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c6-4-7-3-1-2-5(7)8/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBMRNXDMRFGNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067608 | |
Record name | 2-Pyrrolidinone, 1-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31282-95-8 | |
Record name | 1-(Chloromethyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31282-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinone, 1-(chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031282958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrrolidinone, 1-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pyrrolidinone, 1-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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